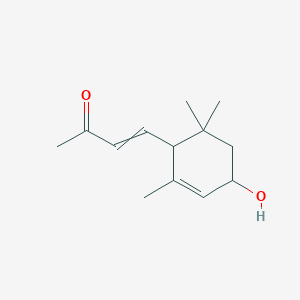
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is an organic compound with the molecular formula C₁₃H₂₀O₂. It is known for its presence in natural products and its applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone derivatives.
Reaction Conditions: The reaction involves aldol condensation, where cyclohexanone derivatives react with butenone under basic conditions.
Catalysts: Common catalysts include bases such as sodium hydroxide or potassium hydroxide.
Purification: The product is purified using techniques such as recrystallization or chromatography
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other derivatives
科学研究应用
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用机制
The mechanism of action of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Influencing signal transduction pathways to elicit biological responses
相似化合物的比较
Similar Compounds
3-Hydroxy-β-ionone: Shares a similar structure but differs in the position of the hydroxyl group.
4-Hydroxy-β-ionone: Another similar compound with variations in the cyclohexene ring structure
Uniqueness
4-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
属性
CAS 编号 |
38963-41-6 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
4-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,11-12,15H,8H2,1-4H3 |
InChI 键 |
FDSNVAKZRJLMJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(CC(C1C=CC(=O)C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



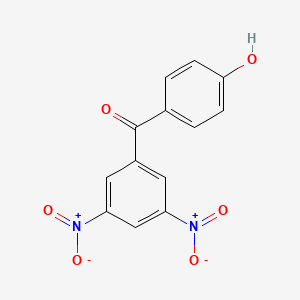
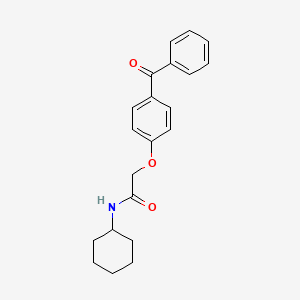
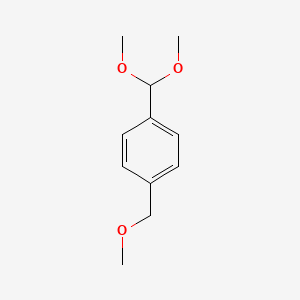
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
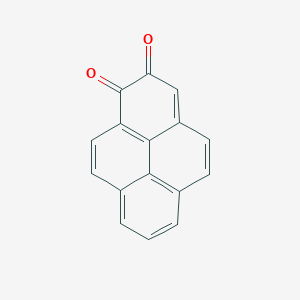
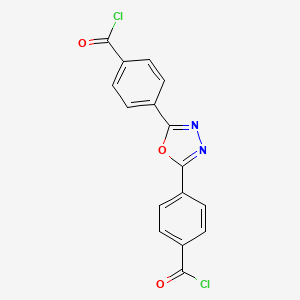
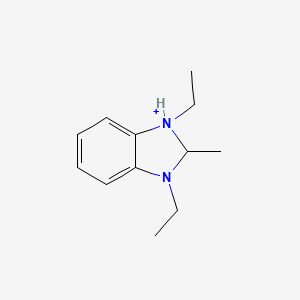
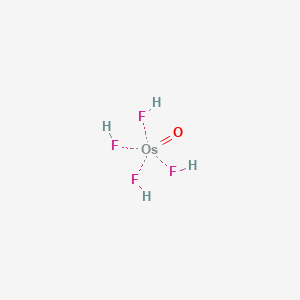
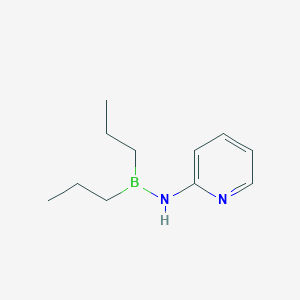

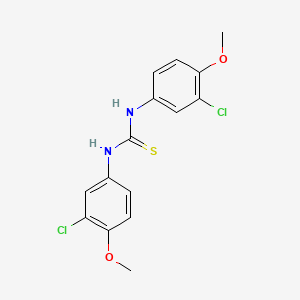
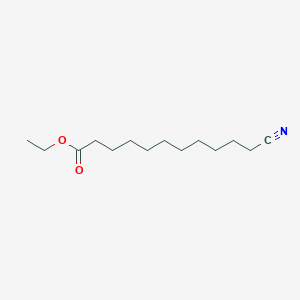
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
